2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide
Description
The compound 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide (hereafter referred to as Compound X) features a unique indene scaffold substituted with a 5-fluoro group, a 2-methyl group, a 4-(methylsulfinyl)benzylidene moiety, and an N-(3-hydroxyphenyl)acetamide side chain. This article compares Compound X with structurally related indene derivatives, focusing on substituent effects, pharmacological properties, and research findings.
Properties
Molecular Formula |
C26H22FNO3S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]-N-(3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C26H22FNO3S/c1-16-23(12-17-6-9-21(10-7-17)32(2)31)22-11-8-18(27)13-25(22)24(16)15-26(30)28-19-4-3-5-20(29)14-19/h3-14,29H,15H2,1-2H3,(H,28,30)/b23-12+ |
InChI Key |
IIVJQLHMWVTLKK-FSJBWODESA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=CC(=CC=C4)O |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NC4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide typically involves multiple steps. One common approach is the condensation reaction between 5-fluoro-2-methyl-1H-indene-3-carbaldehyde and 4-(methylsulfinyl)benzaldehyde in the presence of a base to form the benzylidene intermediate. This intermediate is then reacted with N-(3-hydroxyphenyl)acetamide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone.
Reduction: The benzylidene moiety can be reduced to a benzyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the benzyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of Sulindac, including this compound, exhibit significant anti-inflammatory properties. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in the inflammatory response. This makes it a candidate for further development as an anti-inflammatory agent.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide. It has been observed to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic signaling pathways and the inhibition of cell proliferation. For instance, studies have demonstrated its efficacy against colorectal cancer cells by inducing cell cycle arrest and promoting programmed cell death.
Antioxidant Effects
The compound has also been studied for its antioxidant capabilities. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various chronic diseases. The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, making it a potential therapeutic agent for conditions associated with oxidative damage.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in edema in animal models when treated with the compound. |
| Study B | Anticancer properties | Showed inhibition of tumor growth in xenograft models of colorectal cancer, with mechanisms involving apoptosis induction. |
| Study C | Antioxidant activity | Reported enhanced cellular resistance to oxidative stress in vitro, suggesting protective effects against cellular damage. |
Mechanism of Action
The mechanism of action of 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights critical structural and functional differences between Compound X and its analogs:
Functional Group Impact on Activity
Acetamide vs. Acetic Acid
- Compound X’s acetamide group (N-3-hydroxyphenyl) contrasts with the acetic acid group in Sulindac and its sulfide derivative.
- The 3-hydroxyphenyl substituent may enhance antioxidant activity via phenolic radical scavenging, a property absent in non-phenolic analogs (e.g., SD-30, 21l) .
Hydrazide vs. Amide
- SD-30 , an acetohydrazide derivative, exhibits potent AChE inhibition (IC50: 13.86 µM), suggesting that the hydrazide group facilitates interactions with the enzyme’s catalytic site. Compound X ’s acetamide group may alter binding kinetics due to reduced hydrogen-bonding capacity .
Substituent Effects
Methylsulfinyl (MeSO) vs. Methylthio (MeS)
- This modification could improve solubility and target affinity, as seen in SD-30’s superior AChE inhibition over methylthio analogs .
- Compound 21l , with a methylthio group, shows COX-1 selectivity, whereas methylsulfinyl-containing compounds may exhibit altered enzyme interactions due to sulfoxide’s electron-withdrawing effects .
Configuration (E vs. Z)
Pharmacological and Physicochemical Properties
Biological Activity
The compound 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure combines a fluorinated indene core with a methylsulfinyl benzylidene moiety and a hydroxyphenyl acetamide group, suggesting interesting biological activities that merit detailed exploration.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 356.41 g/mol. The presence of fluorine and the methylsulfinyl group in its structure indicates potential for unique chemical reactivity and biological properties, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.41 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 581.6 ± 50.0 °C |
| Flash Point | 305.6 ± 30.1 °C |
Biological Activity Overview
Research has indicated that compounds similar to 2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide may exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Anti-inflammatory Activity
As a derivative of sulindac, this compound may possess anti-inflammatory properties similar to those observed in non-steroidal anti-inflammatory drugs (NSAIDs). Studies have shown that sulindac derivatives can inhibit cyclooxygenase (COX) enzymes through COX-independent mechanisms, potentially targeting other pathways such as phosphodiesterase (PDE) inhibition, which has been linked to reduced inflammation and tumor growth in colon cancer models .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research indicates that sulindac derivatives can induce apoptosis in cancer cells by elevating intracellular levels of cyclic guanosine monophosphate (cGMP), which activates protein kinase G (PKG). This pathway has been associated with the suppression of oncogenic factors like β-catenin, leading to reduced tumor cell proliferation .
Case Studies and Research Findings
- Sulindac Derivatives and Colon Cancer : A study characterized a novel sulindac derivative that inhibited colon tumor cell growth through cGMP PDE inhibition, increasing intracellular cGMP levels and activating PKG. This mechanism resulted in the downregulation of β-catenin activity and subsequent apoptosis induction .
- Antimicrobial Activity : Research on related compounds has demonstrated their antibacterial efficacy against Gram-positive bacteria compared to Gram-negative strains, indicating potential for development as antimicrobial agents .
- Structural Analogs : The biological activity of structurally similar compounds was compared, revealing that modifications in functional groups significantly affect their pharmacological properties. For instance, compounds with methylsulfinyl groups showed enhanced activity against certain cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
